molecular formula C18H24N4O4 B14004255 2,5-Bis(aziridin-1-yl)-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione CAS No. 59886-41-8

2,5-Bis(aziridin-1-yl)-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14004255
CAS No.: 59886-41-8
M. Wt: 360.4 g/mol
InChI Key: TYAZWPRYXOZGOO-UHFFFAOYSA-N
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Description

2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,5-diene-1,4-dione core with diaziridinyl and dimorpholinyl substituents, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include diaziridine and morpholine derivatives, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds .

Scientific Research Applications

2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting cellular processes and inducing apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Diaziridin-1-yl-3,6-dimorpholin-4-yl-cyclohexa-2,5-diene-1,4-dione apart from similar compounds is its unique combination of diaziridinyl and dimorpholinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

59886-41-8

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H24N4O4/c23-17-13(19-1-2-19)15(21-5-9-25-10-6-21)18(24)14(20-3-4-20)16(17)22-7-11-26-12-8-22/h1-12H2

InChI Key

TYAZWPRYXOZGOO-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N3CCOCC3)N4CC4)N5CCOCC5

Origin of Product

United States

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